molecular formula C12H9ClO4 B8619343 5-Chloro-2,3-dimethoxynaphthalene-1,4-dione CAS No. 89226-90-4

5-Chloro-2,3-dimethoxynaphthalene-1,4-dione

Cat. No.: B8619343
CAS No.: 89226-90-4
M. Wt: 252.65 g/mol
InChI Key: HQQJHNCEALDGDH-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dimethoxynaphthalene-1,4-dione is a useful research compound. Its molecular formula is C12H9ClO4 and its molecular weight is 252.65 g/mol. The purity is usually 95%.
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Properties

CAS No.

89226-90-4

Molecular Formula

C12H9ClO4

Molecular Weight

252.65 g/mol

IUPAC Name

5-chloro-2,3-dimethoxynaphthalene-1,4-dione

InChI

InChI=1S/C12H9ClO4/c1-16-11-9(14)6-4-3-5-7(13)8(6)10(15)12(11)17-2/h3-5H,1-2H3

InChI Key

HQQJHNCEALDGDH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C2=C(C1=O)C=CC=C2Cl)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of sodium nitrite (0.69 g, 10 mmol) in water (5 ml) was added at 0°-5° C. to a solution of 5-amino-2,3-dimethoxy-1,4-naphthoquinone (1.17 g, 5 mmol) in 5:1 acetic acid:water (25 ml) containing concentrated hydrochloric acid (1.7 ml). A further quantity of sodium nitrite (0.69 g) was then added to the reaction mixture after cooling to -5° C., followed by a solution of cuprous chloride (0.6 g) in concentrated hydrochloric acid (5 ml). The mixture was allowed to warm to 22° C. and solid cuprous chloride was added portionwise until the mixture assumed a green color. Water was then added to the reaction mixture and the precipitated yellow solid filtered off, washed with water and recrystallized from methanol:water (2:1) giving 1.01 g of 5-chloro-2,3-dimethoxy-1,4-naphthoquinone, mp 120°-121° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0.69 g
Type
reactant
Reaction Step Three
Quantity
1.17 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0.69 g
Type
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Reaction Step Four
[Compound]
Name
cuprous chloride
Quantity
0.6 g
Type
reactant
Reaction Step Five
[Compound]
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A solution of sodium nitrate (0.69 g, 10 mmol) in water (5 ml) was added at 0°-5° C. to a solution of 5-amino-2,3-dimethoxy-1,4-naphthoquinone (1.17 g, 5 mmol) in 5:1 acetic acid:water (25 ml) containing concentrated hydrochloric acid (1.7 ml). A further quantity of sodium nitrite (0.69 g) was then added to the reaction mixture after cooling to -5° C., followed by a solution of cuprous chloride (0.6 g) in concentrated hydrochloric acid (5 ml). The mixture was allowed to warm to 22° C. and solid cuprous chloride was added portionwise until the mixture assumed a green color. Water was then added to the reaction mixture and the precipitated yellow solid filtered off, washed with water and recrystallized from methanol:water (2:1) giving 1.01 g of 5-chloro-2,3-dimethoxy-1,4-naphthoquinone, mp 120°-121° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0.69 g
Type
reactant
Reaction Step Three
Quantity
1.17 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0.69 g
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous chloride
Quantity
0.6 g
Type
reactant
Reaction Step Five
[Compound]
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
reactant
Reaction Step Seven

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